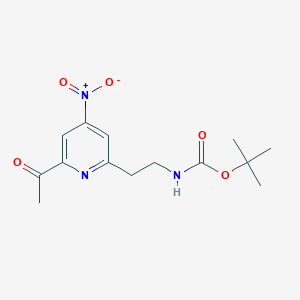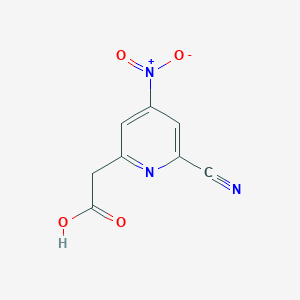![molecular formula C8H19N3 B14849314 3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]-](/img/structure/B14849314.png)
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- is a chemical compound that belongs to the class of amines It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a dimethylaminoethyl group
Métodos De Preparación
The synthesis of 3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of azetidine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules
Biology: In biological research, this compound is used as a probe to study the interactions of amines with biological macromolecules. It can also be employed in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions, making it valuable for medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- can be compared with other similar compounds, such as:
Azetidine: A simpler analog without the dimethylaminoethyl group. It serves as a basic building block for more complex azetidine derivatives.
Dimethylaminoethylamine: Lacks the azetidine ring but contains the dimethylaminoethyl group. It is used in various chemical syntheses and applications.
Pyrrolidine: A five-membered nitrogen-containing ring, similar to azetidine but with an additional carbon atom. It is widely used in organic synthesis and medicinal chemistry.
The uniqueness of 3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]- lies in its combination of the azetidine ring and the dimethylaminoethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H19N3 |
|---|---|
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)azetidin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H19N3/c1-10(2)3-4-11-6-8(5-9)7-11/h8H,3-7,9H2,1-2H3 |
Clave InChI |
BWEIMYFFEBCNRL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CC(C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)

![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)










